CRT0273750

描述

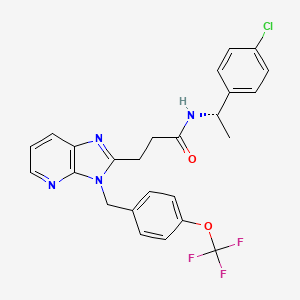

Structure

3D Structure

属性

CAS 编号 |

1979939-16-6 |

|---|---|

分子式 |

C25H22ClF3N4O2 |

分子量 |

502.9 g/mol |

IUPAC 名称 |

N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide |

InChI |

InChI=1S/C25H22ClF3N4O2/c1-16(18-6-8-19(26)9-7-18)31-23(34)13-12-22-32-21-3-2-14-30-24(21)33(22)15-17-4-10-20(11-5-17)35-25(27,28)29/h2-11,14,16H,12-13,15H2,1H3,(H,31,34)/t16-/m0/s1 |

InChI 键 |

HXYXHSDYBDFOFO-INIZCTEOSA-N |

手性 SMILES |

C[C@@H](C1=CC=C(C=C1)Cl)NC(=O)CCC2=NC3=C(N2CC4=CC=C(C=C4)OC(F)(F)F)N=CC=C3 |

规范 SMILES |

CC(C1=CC=C(C=C1)Cl)NC(=O)CCC2=NC3=C(N2CC4=CC=C(C=C4)OC(F)(F)F)N=CC=C3 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CRT0273750; CRT 0273750; CRT-0273750 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to CRT0273750 (IOA-289)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0273750, also known as IOA-289 and Cambritaxestat, is a potent and selective small molecule inhibitor of autotaxin (ATX).[1][2][3] Autotaxin is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide range of physiological and pathological processes.[4][5] The dysregulation of the ATX-LPA signaling axis has been implicated in various diseases, including cancer, fibrosis, and inflammation, making ATX a compelling therapeutic target.[4][6][7] CRT0273750 has demonstrated potential in preclinical models and has entered clinical development for the treatment of solid tumors.[8] This guide provides a comprehensive overview of CRT0273750, its mechanism of action, and relevant experimental data.

Chemical and Physical Properties

CRT0273750 is an orally bioavailable small molecule with the following identifiers:

| Property | Value |

| Synonyms | IOA-289, Cambritaxestat, CRT 0273750, CRT-0273750[1][3][6] |

| CAS Number | 1979939-16-6[3][6] |

| Molecular Formula | C25H22ClF3N4O2[3][6] |

| Molecular Weight | 502.92 g/mol [6] |

| IUPAC Name | (S)-N-(1-(4-chlorophenyl)ethyl)-3-(3-(4-(trifluoromethoxy)benzyl)-3H-imidazo[4,5-b]pyridin-2-yl)propanamide[6] |

| Appearance | Solid powder[6] |

Mechanism of Action

CRT0273750 exerts its therapeutic effect by inhibiting the enzymatic activity of autotaxin. ATX is a lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce LPA.[4][5] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating downstream signaling cascades that regulate cell proliferation, migration, survival, and differentiation.[4]

Unlike some other autotaxin inhibitors that chelate the zinc ions in the active site, CRT0273750 exhibits a unique binding mode.[6] X-ray crystallography has revealed that it occupies the hydrophobic LPC-binding pocket and extends into the LPA 'exit' channel of the ATX enzyme.[6] This non-competitive inhibition effectively blocks the substrate from accessing the catalytic site, thereby preventing the production of LPA.[3]

Signaling Pathway of the ATX-LPA Axis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Autotaxin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. Cambritaxestat | C25H22ClF3N4O2 | CID 122199235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Development of Autotaxin Inhibitors | MDPI [mdpi.com]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

CRT0273750 (IOA-289): A Selective Autotaxin Inhibitor for Oncological Applications

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CRT0273750, also known as IOA-289, is a potent and selective small molecule inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space. The autotaxin-LPA signaling axis is a critical pathway implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. Dysregulation of this pathway is a hallmark of several chronic inflammatory diseases and various cancers, particularly those characterized by a dense fibrotic stroma. This technical guide provides a comprehensive overview of CRT0273750, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in the evaluation and potential application of this promising therapeutic agent.

Introduction to Autotaxin and the ATX-LPA Signaling Axis

Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) with lysophospholipase D (lysoPLD) activity.[1] Its principal function is the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to generate the bioactive lipid mediator, lysophosphatidic acid (LPA).[1] LPA exerts its pleiotropic effects by binding to a family of at least six G protein-coupled receptors (LPAR1-6), which in turn activate a multitude of downstream signaling pathways.[2] These pathways, including the Ras-MAPK, PI3K-Akt, and Rho-ROCK cascades, are fundamental to cellular processes such as proliferation, survival, migration, and cytoskeletal reorganization.[2]

In the context of oncology, the ATX-LPA axis is frequently upregulated in the tumor microenvironment.[3] Elevated levels of ATX and LPA are associated with increased tumor growth, invasion, metastasis, and resistance to therapy.[3][4] This is, in part, due to the profound influence of this signaling pathway on the tumor stroma, promoting the development of a dense fibrotic matrix that can impede the infiltration of immune cells and the delivery of therapeutic agents.[4][5] Consequently, the inhibition of autotaxin presents a compelling strategy for the treatment of solid tumors, particularly those with a significant fibrotic component.[5]

CRT0273750 (IOA-289): A Novel Selective Autotaxin Inhibitor

CRT0273750 (IOA-289) is a novel, orally bioavailable small molecule that potently and selectively inhibits autotaxin.[6] Its unique chemical structure and binding mode distinguish it from other autotaxin inhibitors.[6]

Mechanism of Action

CRT0273750 acts as a non-competitive inhibitor of autotaxin.[4] Structural studies have revealed that it does not interact with the catalytic zinc ions in the active site. Instead, it occupies the hydrophobic pocket where the substrate, LPC, binds and extends into the LPA "exit" channel.[6] This dual-binding mode effectively blocks both substrate binding and product release, leading to a profound and sustained inhibition of LPA production.

Preclinical Pharmacology

A comprehensive suite of preclinical studies has been conducted to characterize the in vitro and in vivo activity of CRT0273750.

Data Presentation: Quantitative Analysis of CRT0273750 Activity

Table 1: In Vitro Potency of CRT0273750

| Assay Type | System | Parameter | Value | Reference |

| Biochemical Assay | Recombinant Human ATX | IC50 | 1 nM | [1] |

| Plasma Choline (B1196258) Release Assay | Human Plasma | IC50 | 14 nM | [1] |

| LPA Reduction Assay | Human Plasma | Average IC50 | 36 nM | [6] |

| Cell Migration Assay | 4T1 Murine Breast Cancer Cells | EC50 | 25 nM | [7] |

Table 2: In Vivo Pharmacokinetics of CRT0273750 in Mice

| Route of Administration | Dose (mg/kg) | Cmax (µM) | AUC (µM·h) | t1/2 (h) | Bioavailability (%) | Reference |

| Intravenous | 1 | - | - | - | - | [7] |

| Oral | 10 | 3.8 | 3.2 | 1.4 | 41% | [1][7] |

| Oral | 30 | 10.9 | 15.2 | 0.9 | - | [7] |

| Oral | 100 | 18.1 | 59.3 | 1.3 | - | [7] |

Table 3: In Vivo Pharmacodynamics of CRT0273750 in Mice

| Dose (mg/kg, oral) | Time Point | % LPA C18:2 Reduction | ED50 (at 1h) | Reference |

| 3, 10, 30 | 1 hour | Dose-dependent | ~3 mg/kg | [6] |

Table 4: In Vivo Efficacy of CRT0273750 in Preclinical Models

| Model | Treatment | Key Findings | Reference |

| Bleomycin-Induced Lung Fibrosis (Mouse) | Prophylactic IOA-289 | Significant reduction in lung fibrosis and collagen deposition. | [6] |

| 4T1 Orthotopic Breast Cancer (Mouse) | IOA-289 | Significant reduction in tumor growth and metastasis. | [6] |

| E0771 Orthotopic Breast Cancer (Mouse) | IOA-289 | Inhibition of tumor outgrowth and complete tumor eradication in a subset of mice. | [6] |

| Gastrointestinal Cancer Cell Lines (In Vitro) | IOA-289 | Inhibition of cell growth and migration, induction of apoptosis. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of CRT0273750.

Autotaxin Activity Assay (Plasma Choline Release)

This assay measures the activity of autotaxin by quantifying the amount of choline released from the hydrolysis of LPC.

Materials:

-

Pooled human plasma

-

CRT0273750 (IOA-289)

-

LPC (e.g., 1-oleoyl-sn-glycero-3-phosphocholine)

-

Tris-HCl buffer (100 mM, pH 9.0)

-

NaCl (500 mM)

-

MgCl2 (5 mM)

-

CoCl2 (30 µM)

-

Triton X-100 (0.05%)

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

4-aminoantipyrine (4-AAP)

-

N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOPS)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of CRT0273750 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of CRT0273750 in the reaction buffer (Tris-HCl, NaCl, MgCl2, CoCl2, Triton X-100).

-

In a 96-well plate, add 50 µL of pooled human plasma to each well.

-

Add 25 µL of the CRT0273750 dilutions or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 2 hours.

-

Initiate the reaction by adding 25 µL of the LPC substrate solution.

-

Incubate the plate at 37°C for a defined period (e.g., 18 hours).

-

Prepare the choline detection reagent by mixing choline oxidase, HRP, 4-AAP, and TOPS in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2).

-

Add 100 µL of the choline detection reagent to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at 555 nm using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of CRT0273750 and determine the IC50 value.

Cell Migration Assay (Transwell)

This assay assesses the effect of CRT0273750 on the migration of cancer cells towards a chemoattractant.

Materials:

-

Cancer cell line (e.g., 4T1 murine breast cancer cells)

-

Cell culture medium (e.g., RPMI-1640) with and without serum

-

CRT0273750 (IOA-289)

-

Transwell inserts with 8 µm pore size polycarbonate membranes

-

24-well companion plates

-

Crystal violet staining solution (0.5% in 25% methanol)

-

Cotton swabs

-

Microscope

Procedure:

-

Culture the cancer cells to sub-confluency.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Prepare different concentrations of CRT0273750 in the serum-free cell suspension.

-

Add 600 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add 200 µL of the cell suspension (with or without CRT0273750) to the upper chamber of the inserts.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a suitable duration (e.g., 18-24 hours).

-

After incubation, carefully remove the medium from the upper chamber.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol (B129727) for 10 minutes.

-

Stain the cells with crystal violet solution for 15 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Calculate the percentage of migration inhibition for each concentration of CRT0273750 and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The Autotaxin-LPA Signaling Pathway

The following diagram illustrates the central role of autotaxin in the production of LPA and the subsequent activation of downstream signaling cascades that are implicated in cancer progression.

Caption: The ATX-LPA signaling pathway and the inhibitory action of CRT0273750.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of CRT0273750 in a preclinical cancer model.

References

- 1. mdpi.com [mdpi.com]

- 2. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 5. A Study to Assess an ATX Inhibitor (IOA-289) in Patients with Metastatic Pancreatic Cancer | Clinical Research Trial Listing [centerwatch.com]

- 6. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CRT0273750 in Lysophosphatidic Acid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that plays a crucial role in a wide array of cellular processes, including cell proliferation, migration, survival, and differentiation.[1][2] Its signaling is mediated through a family of G protein-coupled receptors (GPCRs), designated LPA1-6.[1][3] The dysregulation of the LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and inflammatory disorders.[4][5][6] A key enzyme in the production of extracellular LPA is autotaxin (ATX), a secreted lysophospholipase D that hydrolyzes lysophosphatidylcholine (B164491) (LPC) to generate LPA.[2][3][4] Given its pivotal role in LPA synthesis, ATX has emerged as a compelling therapeutic target.[4][5][6] This technical guide focuses on CRT0273750 (also known as IOA-289 or cambritaxestat), a potent and selective small molecule inhibitor of autotaxin, and its role in the modulation of LPA signaling.[4][7][8][9]

Mechanism of Action of CRT0273750

CRT0273750 is a non-competitive inhibitor of autotaxin.[7] X-ray crystallography studies have revealed that CRT0273750 possesses a unique binding mode. Unlike some inhibitors that interact with the zinc ions in the active site of ATX, CRT0273750 occupies the hydrophobic LPC pocket that extends from the active site and also engages with the LPA 'exit' channel.[4] This distinct mechanism of action contributes to its high potency and selectivity. By inhibiting ATX, CRT0273750 effectively reduces the production of LPA, thereby attenuating downstream LPA receptor-mediated signaling pathways.[4][7] Preclinical studies have demonstrated that this inhibition of the ATX-LPA axis by CRT0273750 can hinder cancer cell growth and proliferation, enhance the infiltration of immune cells into tumors, and prevent the development of fibrosis.[10][11]

Quantitative Data for CRT0273750

The following tables summarize the key quantitative data for CRT0273750 from various in vitro and in vivo studies.

Table 1: In Vitro Potency of CRT0273750

| Parameter | Value | Assay Type | Source |

| IC50 | 0.01 µM | Biochemical Assay | [9] |

| IC50 | 0.014 µM | Plasma Choline (B1196258) Release Assay | [9] |

| EC50 | 0.025 µM | 4T1 Cell Migration Inhibition | [9] |

| IC50 | 1 nM | Autotaxin Inhibition | [12] |

Table 2: In Vivo Pharmacokinetics of CRT0273750 in Mice

| Dose | Route | Cmax (µM) | AUC (µM.h) | t1/2 (h) | Animal Model | Source |

| 1 mg/kg | i.v. | - | - | - | CD-1 mice | [9] |

| 10 mg/kg | oral | 3.8 | 3.2 | 1.4 | Balb-c nu/nu mice | [9] |

| 30 mg/kg | oral | 10.9 | 15.2 | 0.9 | Balb-c nu/nu mice | [9] |

| 100 mg/kg | oral | 18.1 | 59.3 | 1.3 | Balb-c nu/nu mice | [9] |

Experimental Protocols

Autotaxin (ATX) Enzyme Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of compounds like CRT0273750 against ATX.

Materials:

-

Human recombinant ATX

-

Lysophosphatidylcholine (LPC) as a substrate

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl2, 0.05% Triton X-100)

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

TOOS reagent (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a solution of CRT0273750 at various concentrations.

-

In a 96-well plate, add the assay buffer, human recombinant ATX, and the CRT0273750 solution.

-

Initiate the enzymatic reaction by adding the LPC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).[13]

-

Stop the reaction and add the choline detection reagents (choline oxidase, HRP, and TOOS reagent).[13]

-

Measure the absorbance at a specific wavelength (e.g., 555 nm) using a plate reader.

-

Calculate the percentage of ATX inhibition for each concentration of CRT0273750 and determine the IC50 value.

Transwell Cell Migration Assay

This assay is used to evaluate the effect of CRT0273750 on LPA-induced cancer cell migration.

Materials:

-

Cancer cell line (e.g., 4T1 mouse breast cancer cells)

-

Transwell inserts (with a porous membrane, e.g., 8 µm pore size)

-

24-well plates

-

Cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Lysophosphatidic acid (LPA)

-

CRT0273750

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Procedure:

-

Culture the cancer cells to sub-confluency.

-

Starve the cells in a serum-free medium for several hours prior to the assay.

-

Place the Transwell inserts into the wells of a 24-well plate.

-

In the lower chamber of the wells, add a medium containing LPA as a chemoattractant.

-

In the upper chamber (the Transwell insert), add the starved cells suspended in a serum-free medium, along with different concentrations of CRT0273750.

-

Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 4-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a staining solution like Crystal Violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

Analyze the data to determine the effect of CRT0273750 on cell migration and calculate the EC50 value.

In Vivo Tumor Growth and Metastasis Model

This protocol outlines a general procedure for assessing the in vivo efficacy of CRT0273750 in a mouse model of cancer.

Materials:

-

Immunocompromised mice (e.g., Balb-c nu/nu)

-

Cancer cell line (e.g., human pancreatic or breast cancer cells)

-

CRT0273750 formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Equipment for bioluminescence or fluorescence imaging (if using engineered cell lines)

Procedure:

-

Inject the cancer cells subcutaneously or orthotopically into the mice.

-

Allow the tumors to establish and reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer CRT0273750 orally to the treatment group at a specified dose and schedule (e.g., daily). Administer the vehicle to the control group.

-

Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

If assessing metastasis, examine relevant organs (e.g., lungs, liver) for the presence of metastatic nodules.

-

Analyze the data to compare tumor growth and metastasis between the CRT0273750-treated and control groups.

Signaling Pathways and Experimental Workflows

LPA Signaling Pathway and the Role of CRT0273750

Caption: LPA signaling pathway and the inhibitory action of CRT0273750 on autotaxin.

Experimental Workflow for Evaluating CRT0273750 In Vitro

Caption: In vitro experimental workflow for characterizing CRT0273750.

Logical Relationship of CRT0273750's Therapeutic Rationale

Caption: Therapeutic rationale for the use of CRT0273750 in LPA-driven diseases.

Conclusion

CRT0273750 is a potent and selective autotaxin inhibitor with a well-defined mechanism of action. By effectively reducing the production of lysophosphatidic acid, it serves as a powerful tool for investigating the role of the ATX-LPA signaling axis in health and disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. The ongoing clinical development of CRT0273750 (IOA-289) for indications such as pancreatic cancer underscores its therapeutic potential.[7][10][14] Further research will continue to elucidate the full spectrum of its biological activities and clinical applications.

References

- 1. stackscientific.nd.edu [stackscientific.nd.edu]

- 2. mdpi.com [mdpi.com]

- 3. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent inhibitors of the lysophospholipase autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An updated patent review of autotaxin inhibitors (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An updated patent review of autotaxin inhibitors (2017–present) | Semantic Scholar [semanticscholar.org]

- 7. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. onclive.com [onclive.com]

- 11. targetedonc.com [targetedonc.com]

- 12. Autotaxin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 13. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

The Autotaxin Inhibitor CRT0273750 (IOA-289/Cambritaxestat): A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0273750, also known as IOA-289 and recently named Cambritaxestat, is a novel, orally bioavailable small molecule inhibitor of autotaxin (ATX).[1][2][3] ATX is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA), a bioactive signaling lipid.[4] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[5][6] In the context of oncology, elevated ATX expression and LPA signaling are associated with tumor progression, metastasis, and resistance to therapy, particularly in highly fibrotic cancers.[4][6]

CRT0273750 represents a promising therapeutic strategy by targeting the production of LPA, thereby modulating the tumor microenvironment, enhancing anti-tumor immunity, and directly inhibiting cancer cell growth.[3][7] This technical guide provides a comprehensive overview of the core data and methodologies related to CRT0273750, designed to support further research and development in oncology.

Mechanism of Action

CRT0273750 is a potent and selective inhibitor of autotaxin.[1] Structural studies have classified it as a mixed type II/type IV inhibitor, meaning it binds to both the lysophosphatidylcholine (LPC) binding pocket and the base of the LPA exit channel of the ATX enzyme.[1] This unique binding mode does not involve interaction with the catalytic zinc region, which may contribute to its favorable safety profile compared to other ATX inhibitors.[4][7] By blocking ATX, CRT0273750 effectively reduces the production of LPA, thereby attenuating its downstream signaling pathways that promote tumor growth, fibrosis, and immune evasion.[1][4]

Figure 1: Mechanism of action of CRT0273750 (IOA-289).

Quantitative Data Summary

The following tables summarize the key quantitative data for CRT0273750 from preclinical and clinical studies.

Table 1: In Vitro Potency

| Assay | Species | Matrix | IC50 | Reference(s) |

| ATX Activity (LPA C18:2 reduction) | Human | Plasma | 36 nM | [1][4] |

| Biochemical Assay | - | - | 0.01 µM | [8] |

| Plasma Choline Release Assay | - | Plasma | 0.014 µM | [8] |

| 4T1 Cell Migration | Murine | - | EC50 = 0.025 µM | [8] |

Table 2: Preclinical Pharmacokinetics (Mouse)

| Dose (mg/kg) | Route | Cmax (µM) | AUC (µM·h) | t1/2 (h) | Reference(s) |

| 1 | IV | - | - | - | [8] |

| 10 | Oral | 3.8 | 3.2 | 1.4 | [8] |

Table 3: Phase I Clinical Data (Healthy Volunteers)

| Parameter | Value | Reference(s) |

| Safety | Well-tolerated with no adverse events reported | [1] |

| Pharmacokinetics | Dose-proportional plasma exposure | [1] |

| Pharmacodynamics | Dose-dependent decrease in circulating LPA | [1] |

| IC50 (LPA C18:2 reduction) | 15 ng/mL in human plasma | [1] |

Table 4: Phase Ib Clinical Data (Metastatic Pancreatic Cancer)

| Study | Combination Therapy | Dose Levels (BID) | Key Findings | Reference(s) |

| AION-02 (NCT05586516) | Gemcitabine/nab-paclitaxel | 100 mg, 200 mg, 400 mg, 800 mg | Tolerable, no dose-limiting toxicities, associated with anti-tumor responses. | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and standard operating procedures.

In Vitro Assays

This assay is used to determine the effect of CRT0273750 on the viability of adherent cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.

-

Treatment: Treat cells with increasing concentrations of CRT0273750 (e.g., 10 µM to 50 µM) or vehicle control for a specified duration (e.g., 72 hours).

-

Fixation: Gently wash the cells with PBS and then fix with 100% methanol (B129727) for 10-15 minutes at room temperature.

-

Staining: Remove the methanol and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

-

Washing: Carefully wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilization: Add a solubilization solution (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.

-

Quantification: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

This assay assesses the effect of CRT0273750 on cell migration.

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.

-

Scratch Creation: Create a "scratch" in the monolayer using a sterile p200 pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh media containing the desired concentration of CRT0273750 or vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 4-8 hours) using a phase-contrast microscope.

-

Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is indicative of cell migration.

This assay provides a quantitative measure of cell migration towards a chemoattractant.

-

Chamber Preparation: Place Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.

-

Chemoattractant: Add complete medium (containing a chemoattractant like FBS) to the lower chamber.

-

Cell Seeding: Resuspend cells in serum-free medium with or without CRT0273750 and seed them into the upper chamber.

-

Incubation: Incubate the plate for a duration that allows for cell migration (e.g., 16-24 hours).

-

Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Quantification: Count the number of migrated cells in several fields of view under a microscope.

This assay detects apoptosis by flow cytometry.

-

Cell Treatment: Treat cells with CRT0273750 or vehicle control for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Figure 2: General workflow for in vitro assays with CRT0273750.

In Vivo Models

These syngeneic models are used to evaluate the efficacy of CRT0273750 in an immunocompetent setting.

-

Animal Strain: BALB/c mice for 4T1 cells; C57BL/6 mice for E0771 cells.

-

Cell Implantation: Surgically implant tumor cells (e.g., 1 x 10^5 to 5 x 10^5 cells) into the mammary fat pad.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly.

-

Treatment: Once tumors are established (e.g., day 7 post-implantation), begin treatment with CRT0273750 (e.g., 30-100 mg/kg, twice daily by oral gavage) or vehicle.

-

Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for CD8+ T-cell infiltration). For metastasis studies, resect the primary tumor and continue treatment, followed by histological analysis of lungs and other organs.

This model is used to assess the anti-fibrotic activity of CRT0273750.

-

Animal Strain: C57BL/6 mice.

-

Induction of Fibrosis: Administer a single intratracheal dose of bleomycin (B88199) (e.g., 1.5-3.5 units/kg).

-

Treatment: Administer CRT0273750 or a positive control (e.g., nintedanib) daily by oral gavage for the duration of the experiment (e.g., 14-21 days).

-

Endpoint Analysis:

-

Histology: Harvest lungs, fix, and stain with Masson's trichrome to assess collagen deposition. Quantify fibrosis using the Ashcroft score.

-

Biochemical Analysis: Measure hydroxyproline (B1673980) content in lung homogenates as a quantitative measure of collagen.

-

BALF Analysis: Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell influx and cytokine levels.

-

LPA Levels: Measure LPA C18:2 levels in plasma and BALF by LC-MS/MS.

-

Figure 3: General workflow for in vivo studies with CRT0273750.

Clinical Development

CRT0273750 has completed a Phase I study in healthy volunteers, where it was found to be safe and well-tolerated, with dose-proportional pharmacokinetics and pharmacodynamics.[1] A Phase Ib clinical trial (AION-02, NCT05586516) is ongoing to evaluate the safety and efficacy of CRT0273750 in combination with standard-of-care chemotherapy (gemcitabine and nab-paclitaxel) in patients with metastatic pancreatic cancer.[2] Preliminary results from this study have shown that the combination is tolerable and associated with anti-tumor responses.[2] The U.S. FDA has granted Orphan Drug Designation to cambritaxestat for the treatment of pancreatic cancer.[3]

Conclusion

CRT0273750 (IOA-289/Cambritaxestat) is a first-in-class autotaxin inhibitor with a unique binding mode and a promising preclinical and early clinical profile. Its multi-pronged mechanism of action—directly inhibiting tumor growth, modulating the fibrotic tumor microenvironment, and enhancing anti-tumor immunity—makes it an attractive candidate for the treatment of solid tumors, particularly those with a high degree of fibrosis. The data and protocols summarized in this guide provide a valuable resource for researchers and drug developers interested in exploring the therapeutic potential of targeting the ATX-LPA axis in cancer. Further investigation into combination therapies and biomarker development will be crucial in advancing this novel therapeutic agent into the clinic.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. Cancer therapy in mice using a pure population of CD8+ T cell specific to the AH1 tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chayon.co.kr [chayon.co.kr]

- 4. researchhub.com [researchhub.com]

- 5. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Surgically-Induced Multi-organ Metastasis in an Orthotopic Syngeneic Imageable Model of 4T1 Murine Breast Cancer | Anticancer Research [ar.iiarjournals.org]

- 7. protocols.io [protocols.io]

- 8. EO771, is it a well‐characterized cell line for mouse mammary cancer model? Limit and uncertainty - PMC [pmc.ncbi.nlm.nih.gov]

Cambritaxestat: A Technical Guide to its Anti-Fibrotic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cambritaxestat (formerly IOA-289) is a novel, orally administered small molecule inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] The autotaxin-LPA signaling axis is a key driver of fibrosis across multiple organ systems. By potently and selectively inhibiting ATX, cambritaxestat presents a promising therapeutic strategy to counteract the pathological processes of fibrosis. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the anti-fibrotic effects of cambritaxestat, its mechanism of action, and detailed experimental protocols for its evaluation.

Mechanism of Action: The Autotaxin-LPA Signaling Axis in Fibrosis

Autotaxin is a secreted lysophospholipase D that converts lysophosphatidylcholine (B164491) (LPC) into the bioactive lipid mediator LPA. LPA exerts its biological effects through a family of G protein-coupled receptors (GPCRs), primarily LPA1-6. In the context of fibrosis, the ATX-LPA axis is implicated in a cascade of pro-fibrotic events, including:

-

Fibroblast recruitment and activation: LPA is a potent chemoattractant for fibroblasts, promoting their migration to sites of injury. It also induces the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition.

-

ECM production: LPA signaling stimulates myofibroblasts to produce large quantities of ECM components, most notably collagen type I and fibronectin.

-

Pro-inflammatory signaling: The ATX-LPA axis can promote a chronic inflammatory state that perpetuates tissue injury and the fibrotic response.

-

Interaction with other pro-fibrotic pathways: The ATX-LPA pathway can interact with and amplify other critical pro-fibrotic signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway.

Cambritaxestat inhibits the enzymatic activity of ATX, thereby reducing the production of LPA and attenuating these downstream pro-fibrotic signaling events.[1] Preclinical studies have demonstrated that this inhibition leads to a significant reduction in fibrosis in various models.

Preclinical Anti-Fibrotic Efficacy

The anti-fibrotic activity of cambritaxestat has been evaluated in several preclinical models. A key study utilized a bleomycin-induced lung fibrosis model in mice, a standard and well-characterized model that recapitulates many aspects of human idiopathic pulmonary fibrosis (IPF).

Quantitative Data from Preclinical Studies

| Model System | Treatment | Outcome Measure | Result | Statistical Significance | Reference |

| Bleomycin-induced lung fibrosis in C57BL/6 mice | IOA-289 | Ashcroft score (histological assessment of fibrosis) | Significant reduction in fibrosis score | p ≤ 0.01 | [3] |

| Bleomycin-induced lung fibrosis in C57BL/6 mice | IOA-289 | Collagen content in lung tissue | Significant reduction in collagen content | p ≤ 0.01 | [3] |

| Bleomycin-induced lung fibrosis in C57BL/6 mice | IOA-289 | LPA C18:2 levels in plasma | Significant reduction | p ≤ 0.01 | [3] |

| Bleomycin-induced lung fibrosis in C57BL/6 mice | IOA-289 | LPA C18:2 levels in bronchoalveolar lavage fluid (BALF) | Significant reduction | p ≤ 0.01 | [3] |

| E0771 breast tumor model in mice | IOA-289 | mRNA expression of COL1A1 in tumors | Decreased expression | Not specified | [3] |

| E0771 breast tumor model in mice | IOA-289 | mRNA expression of fibronectin-1 in tumors | Decreased expression | Not specified | [3] |

| E0771 breast tumor model in mice | IOA-289 | mRNA expression of TGFβ1 in tumors | Decreased expression | Not specified | [3] |

| E0771 breast tumor model in mice | IOA-289 | Collagen deposition (Masson's trichrome staining) | Marked decrease in collagen deposition | Not specified | [3] |

Clinical Data: Pharmacokinetics and Pharmacodynamics

While primarily investigated in the context of oncology, clinical studies of cambritaxestat provide valuable insights into its safety, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

Phase Ib AION-02 Study in Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC)

The AION-02 study evaluated cambritaxestat in combination with standard-of-care chemotherapy (gemcitabine/nab-paclitaxel) in patients with previously untreated mPDAC.[2]

| Parameter | Dosing Cohorts | Key Findings | Reference |

| Safety and Tolerability | 100 mg, 200 mg, 400 mg, 800 mg (orally, twice daily) | No dose-limiting toxicities observed. No treatment-emergent adverse events (TEAEs) leading to drug discontinuation or dose modification. | [2] |

| Pharmacodynamics | Dose-escalation | Dose-dependent reduction in the ATX-dependent plasma lipid LPA C18:2 over 24 hours, confirming on-target effects. | [2] |

A single ascending dose study in healthy volunteers has also been completed, demonstrating a dose-dependent increase in plasma exposure and a corresponding decrease in circulating LPA.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of cambritaxestat's anti-fibrotic effects.

Bleomycin-Induced Lung Fibrosis Model in Mice

This protocol describes the induction of pulmonary fibrosis in mice using bleomycin (B88199), a widely used method to model human fibrotic lung diseases.

Materials:

-

Bleomycin sulfate

-

Sterile saline

-

Anesthetic agent (e.g., ketamine/xylazine cocktail)

-

Animal feeding needles (for oral gavage)

-

Surgical instruments for tracheostomy (if performing direct instillation)

Procedure:

-

Animal Acclimatization: House C57BL/6 mice in a controlled environment for at least one week prior to the experiment.

-

Anesthesia: Anesthetize mice using an appropriate method (e.g., intraperitoneal injection of ketamine and xylazine).[5]

-

Bleomycin Administration: Administer a single dose of bleomycin (typically 1.5-3.0 U/kg) via intratracheal instillation or nasal nebulization to induce lung injury.[6][7]

-

Treatment: Begin daily treatment with cambritaxestat (or vehicle control) via oral gavage at the desired dose(s) for the duration of the study (e.g., 14 or 28 days).[1]

-

Monitoring: Monitor animals daily for signs of distress, and record body weights regularly.

-

Tissue Collection: At the end of the treatment period, euthanize the mice. Collect blood for plasma, perform bronchoalveolar lavage (BAL) to obtain BALF, and harvest the lungs.

-

Tissue Processing: Inflate and fix one lung lobe in 10% neutral buffered formalin for histological analysis. Snap-freeze the remaining lung tissue for biochemical and molecular analyses.

Histological Assessment of Fibrosis

Masson's Trichrome Staining for Collagen

This staining protocol is used to differentiate collagen fibers from other tissue components.[8][9][10]

Reagents:

-

Bouin's solution (optional, for post-fixation)

-

Weigert's iron hematoxylin (B73222)

-

Biebrich scarlet-acid fuchsin solution

-

Phosphomolybdic-phosphotungstic acid solution

-

Aniline (B41778) blue solution

-

1% acetic acid solution

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded lung sections and rehydrate through a series of graded alcohols to water.

-

Mordanting (Optional): For formalin-fixed tissues, mordant sections in Bouin's solution at 56°C for 1 hour to improve staining quality, then wash thoroughly in running tap water to remove the yellow color.[8]

-

Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes to stain the nuclei black. Rinse in running water.

-

Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes to stain cytoplasm, muscle, and keratin (B1170402) red.

-

Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.

-

Collagen Staining: Transfer sections directly to aniline blue solution and stain for 5-10 minutes to stain collagen blue.

-

Final Differentiation and Dehydration: Briefly rinse in 1% acetic acid, then rapidly dehydrate through graded alcohols, clear in xylene, and mount with a resinous mounting medium.

Ashcroft Scoring for Fibrosis Quantification

The Ashcroft score is a semi-quantitative method used to grade the extent of lung fibrosis in histological sections.[11][12][13]

Procedure:

-

Examine Masson's trichrome-stained lung sections under a microscope at a magnification of 100x.

-

Assign a score from 0 to 8 to multiple randomly selected fields of view, based on the following criteria:

-

Grade 0: Normal lung.

-

Grade 1: Minimal fibrous thickening of alveolar or bronchial walls.

-

Grade 3: Moderate thickening of walls without obvious damage to lung architecture.

-

Grade 5: Increased fibrosis with definite damage to lung structure and formation of fibrous bands or small fibrous masses.

-

Grade 7: Severe distortion of structure and large fibrous areas; "honeycomb lung" is placed in this category.

-

Grade 8: Total fibrous obliteration of the field.

-

-

Calculate the mean score from all fields for each lung section.

Biochemical Quantification of Collagen

Hydroxyproline Assay

This assay provides a quantitative measure of total collagen content in tissue homogenates by measuring the amount of the amino acid hydroxyproline, which is abundant in collagen.[14][15][16][17]

Procedure:

-

Tissue Homogenization: Homogenize a known weight of lung tissue.

-

Hydrolysis: Hydrolyze the tissue homogenate in a strong acid (e.g., 6M HCl) at a high temperature (e.g., 110-120°C) for several hours to break down proteins into their constituent amino acids.

-

Neutralization: Neutralize the hydrolyzed samples.

-

Oxidation: Oxidize the free hydroxyproline in the samples using an oxidizing agent (e.g., Chloramine-T).

-

Color Development: Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde, Ehrlich's reagent) that reacts with the oxidized hydroxyproline to produce a colored product.

-

Spectrophotometry: Measure the absorbance of the colored product at a specific wavelength (typically around 560 nm).

-

Quantification: Determine the hydroxyproline concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of hydroxyproline. The total collagen content can be estimated based on the assumption that hydroxyproline constitutes approximately 13.5% of the mass of collagen.

Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)

This technique is used to identify and quantify myofibroblasts, which are characterized by the expression of α-SMA.[18][19][20][21][22]

Procedure:

-

Antigen Retrieval: Perform heat-induced epitope retrieval on deparaffinized and rehydrated lung sections.

-

Blocking: Block endogenous peroxidase activity and non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with a primary antibody specific for α-SMA.

-

Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogen (e.g., DAB) to visualize the α-SMA-positive cells (typically brown).

-

Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

-

Microscopy and Quantification: Analyze the stained sections under a microscope. The number of α-SMA-positive cells or the stained area can be quantified using image analysis software.

Conclusion

Cambritaxestat has demonstrated significant anti-fibrotic effects in preclinical models, supported by a clear mechanism of action through the inhibition of the autotaxin-LPA signaling pathway. The available clinical data, although from oncology studies, indicate that the drug is well-tolerated and achieves its intended pharmacodynamic effect of reducing LPA levels in humans. These findings strongly support the continued investigation of cambritaxestat as a potential therapeutic agent for a range of fibrotic diseases. The experimental protocols detailed in this guide provide a robust framework for further preclinical evaluation of cambritaxestat and other anti-fibrotic compounds.

References

- 1. criver.com [criver.com]

- 2. iOnctura debuts cambritaxestat (IOA-289) clinical data in patients with pancreatic cancer at ESMO [prnewswire.com]

- 3. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iOnctura Presents Compelling Preclinical Data on its Clinical Stage Autotaxin Inhibitor IOA-289 at SITC - BioSpace [biospace.com]

- 5. Mouse Model of Bleomycin-Induced Lung Injury [bio-protocol.org]

- 6. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]

- 8. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]

- 9. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. med.emory.edu [med.emory.edu]

- 11. Standardized quantification of pulmonary fibrosis in histological samples [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. atsjournals.org [atsjournals.org]

- 14. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. icams.ro [icams.ro]

- 17. quickzyme.com [quickzyme.com]

- 18. Immunohistochemical Expression of Myofibroblasts Using Alpha-smooth Muscle Actin (SMA) to Assess the Aggressive Potential of Various Clinical Subtypes of Ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. biocare.net [biocare.net]

- 21. researchgate.net [researchgate.net]

- 22. Histochemical and Immunohistochemical Study of α-SMA, Collagen, and PCNA in Epithelial Ovarian Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Binding Mode of CRT0273750 to Autotaxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cancer, inflammation, and fibrosis, making ATX a prime therapeutic target.[3][4] CRT0273750 (also known as Cambritaxestat or IOA-289) has emerged as a potent and selective inhibitor of ATX.[5][6][7] This technical guide provides an in-depth analysis of the binding mode of CRT0273750 to ATX, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying molecular interactions and scientific methodologies.

The Autotaxin-LPA Signaling Pathway

ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA.[2] LPA then binds to and activates a family of G protein-coupled receptors (GPCRs), triggering downstream signaling cascades that regulate fundamental cellular responses such as proliferation, migration, and survival.[1][8] The inhibition of ATX is a direct strategy to reduce LPA levels and modulate these cellular processes.[6][9]

Binding Mode and Mechanism of Inhibition

Structural and biochemical studies have revealed that ATX possesses a unique tripartite binding site composed of a bimetallic zinc active site, a deep hydrophobic pocket that accommodates the lipid substrate, and an allosteric tunnel.[1][2]

X-ray crystallography studies have demonstrated that CRT0273750 has a distinct and unexpected binding mode.[3] It is classified as a Type II inhibitor .[1][10]

-

No Interaction with Active Site: Unlike many enzyme inhibitors, CRT0273750 does not chelate or directly interact with the two zinc ions in the catalytic active site.[1][3] This competitive binding mode may offer advantages in terms of selectivity.[1]

-

Occupancy of the Hydrophobic Pocket: The inhibitor binds to the deep, hydrophobic pocket where the acyl chain of the LPC substrate would normally bind.[1][3]

-

Extension into the Exit Channel: CRT0273750 also occupies the LPA 'exit' channel, further obstructing the catalytic process.[3]

By occupying the hydrophobic pocket, CRT0273750 competitively blocks the accommodation of the natural substrate, LPC, thereby preventing its hydrolysis into LPA.[1][10] The crystal structure of ATX in complex with CRT0273750 (PDB ID: 5lia) confirms this binding pose, showing the inhibitor situated approximately 5 Å away from the active site.[1]

Quantitative Data

CRT0273750 demonstrates high potency against ATX across various assays.

Table 1: Inhibitory Potency of CRT0273750

| Assay Type | IC₅₀ Value | Species | Substrate | Reference |

| Biochemical Assay | 1 nM | - | LPC | [1] |

| Biochemical Assay | 0.01 µM (10 nM) | - | - | [11] |

| Plasma Choline (B1196258) Release | 14 nM | Human | Endogenous LPC | [1] |

| Plasma Choline Release | 0.014 µM (14 nM) | - | - | [11][12] |

| 4T1 Cell Migration | EC₅₀ = 0.025 µM (25 nM) | Murine | - | [11] |

Table 2: Pharmacokinetic Properties of CRT0273750 in Mice

| Parameter | Value | Dosing | Reference |

| Blood Clearance | 41 mL/min/kg | 1 mg/kg; i.v. | [11] |

| Cₘₐₓ | 3.8 µM | 10 mg/kg; oral | [11] |

| AUC | 3.2 µM·h | 10 mg/kg; oral | [11] |

| t₁⸝₂ | 1.4 h | 10 mg/kg; oral | [11] |

Experimental Protocols

The characterization of CRT0273750 involved several key experimental procedures.

Inhibitor Screening and Potency Determination

The discovery of CRT0273750 originated from a high-throughput screening (HTS) campaign.[1]

Protocol: Two-Step Inhibitor Screening

-

Primary High-Throughput Screen (HTS):

-

Principle: An initial screen of a large compound library (e.g., 87,865 compounds) is performed to identify initial hits.[1]

-

Assay: A fluorometric assay using the artificial ATX substrate FS-3 is commonly employed for HTS.[1][13] ATX cleaves the substrate, releasing a fluorescent product that can be quantified.

-

Procedure:

-

Recombinant human ATX is incubated with the test compound at a fixed concentration (e.g., 10 µM).[13]

-

The FS-3 substrate is added to initiate the reaction.

-

The fluorescence is measured over time using a microplate reader.

-

Compounds showing significant inhibition (e.g., >50%) are selected as primary hits.[13]

-

-

-

Secondary Confirmatory Assay (Physiological Relevance):

-

Principle: Hits from the primary screen are validated using a more physiologically relevant assay that measures the hydrolysis of the natural substrate, LPC.[1]

-

Assay: The LPC choline release assay is used. ATX hydrolyzes LPC to LPA and choline. The released choline is then measured.

-

Procedure (Amplex Red Method):

-

ATX is incubated with the inhibitor at various concentrations.

-

LPC is added as the substrate.

-

Choline oxidase is added to convert the released choline, producing H₂O₂.

-

Horseradish peroxidase (HRP) uses the H₂O₂ to oxidize Amplex Red reagent to the highly fluorescent resorufin.

-

Fluorescence is measured to determine the rate of LPC hydrolysis.

-

IC₅₀ values are calculated from the dose-response curves.

-

-

X-Ray Crystallography

Principle: This technique was used to resolve the three-dimensional structure of ATX in a complex with CRT0273750 at atomic resolution, thereby confirming its binding mode.[1][3]

General Protocol:

-

Protein Expression and Purification: Recombinant ATX is expressed (e.g., in mammalian or insect cells) and purified to high homogeneity.

-

Crystallization: The purified ATX is co-crystallized with a molar excess of CRT0273750. This is typically done using vapor diffusion methods, where a drop containing the protein-inhibitor complex is allowed to equilibrate with a reservoir solution, leading to the formation of crystals.[14]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam (often at a synchrotron source). The X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the molecule. Molecular replacement, using a known structure of ATX as a model, is employed to solve the phase problem. The inhibitor is then built into the electron density, and the entire structure is refined to yield the final atomic coordinates.[15]

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Principle: To assess the inhibitor's properties in a living organism, its concentration in the blood over time (pharmacokinetics) and its effect on the target (pharmacodynamics, i.e., LPA levels) are measured.

General Protocol:

-

Animal Acclimatization: Mice are acclimatized for a period (e.g., one week) before the study.

-

Inhibitor Formulation and Administration: CRT0273750 is formulated in a suitable vehicle for either intravenous (i.v.) or oral (p.o.) administration.[11]

-

Serial Blood Collection: Following a single dose, blood samples are collected at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma.

-

LC-MS/MS Analysis: The concentration of CRT0273750 (for PK) and LPA species (for PD) in the plasma is quantified using Liquid Chromatography-Tandem Mass Spectrometry.

-

Data Analysis: PK parameters (Cₘₐₓ, AUC, t₁⸝₂) and the reduction in plasma LPA levels are calculated to determine the in vivo efficacy of the inhibitor.

References

- 1. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Autotaxin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. cambritaxestat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. cambritaxestat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. CRT0273750 - Immunomart [immunomart.com]

- 13. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

IOA-289: A Novel Autotaxin Inhibitor Reshaping the Tumor Microenvironment through Enhanced Immune Cell Infiltration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

IOA-289 is a first-in-class, orally bioavailable small molecule inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling axis is increasingly implicated in cancer progression, promoting tumor cell proliferation, survival, and fibrosis, while simultaneously fostering an immunosuppressive tumor microenvironment. This guide provides a comprehensive technical overview of IOA-289, focusing on its mechanism of action and its significant impact on stimulating immune cell infiltration into solid tumors. Preclinical data robustly demonstrates the potential of IOA-289 to convert immunologically "cold" tumors into "hot" tumors, thereby creating a more favorable environment for anti-tumor immunity and enhancing the efficacy of other cancer therapies.

The Autotaxin-LPA Signaling Axis in Cancer

Autotaxin (ATX), a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA).[1] LPA, a potent signaling lipid, exerts its pleiotropic effects by binding to a family of G protein-coupled receptors (LPARs 1-6). In the context of cancer, this signaling pathway is frequently dysregulated, contributing to several hallmarks of cancer.[2]

The ATX-LPA axis promotes a pro-tumoral microenvironment through multiple mechanisms:

-

Direct Tumor Cell Effects: LPA signaling can directly stimulate cancer cell proliferation, survival, and migration.[3]

-

Fibrosis: The pathway is a potent driver of fibrosis, leading to the deposition of extracellular matrix (ECM) that creates a physical barrier, impeding immune cell access to the tumor.[4]

-

Immune Suppression: LPA signaling has been shown to inhibit T-cell function and promote the accumulation of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs).[4][5]

By inhibiting ATX, IOA-289 effectively reduces the production of LPA, thereby disrupting these pro-tumoral signaling cascades.[1]

IOA-289 and Its Impact on Immune Cell Infiltration: Preclinical Evidence

Preclinical studies have consistently demonstrated the ability of IOA-289 to modulate the tumor microenvironment and enhance the infiltration of anti-tumor immune cells.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the effect of IOA-289 on immune cell populations and related biomarkers.

| Parameter | Tumor Model | Treatment Group | Change vs. Control | Reference |

| CD8+ T Cell Infiltration | 4T1 (Orthotopic Breast Cancer) | IOA-289 | Increased | [1] |

| Myeloid-Derived Suppressor Cells (MDSCs) | Pancreatic Ductal Adenocarcinoma (PDAC) | IOA-289 + TGF-β inhibitor | Reduced | [5] |

| CD8+ T Cell Infiltration | Pancreatic Ductal Adenocarcinoma (PDAC) | IOA-289 + TGF-β inhibitor | Increased | [5] |

Table 1: Effect of IOA-289 on Immune Cell Infiltration in Preclinical Tumor Models.

| Biomarker | In Vitro/In Vivo Model | Treatment Group | Change vs. Control | Reference |

| Plasma LPA C18:2 | Healthy Human Volunteers | IOA-289 (Single Oral Dose) | Dose-dependent decrease | [1] |

| Tumor Growth | 4T1 (Orthotopic Breast Cancer) | IOA-289 | Statistically significant reduction | [1] |

| Tumor Growth | E0771 (Orthotopic Breast Cancer) | IOA-289 | Inhibition of outgrowth, complete eradication in some mice | [1] |

Table 2: Pharmacodynamic and Anti-Tumor Efficacy of IOA-289.

Detailed Experimental Protocols

In Vivo Murine Tumor Models

-

Cell Line: 4T1 murine breast carcinoma cells.

-

Animal Model: Female BALB/c mice.

-

Tumor Implantation: 4T1 cells are implanted into the mammary fat pad to establish an orthotopic, fibrotic tumor.

-

Treatment Regimen: Treatment with IOA-289 or vehicle control is initiated typically 7 days after tumor cell inoculation. Administration is performed via oral gavage.

-

Endpoint Analysis:

-

Tumor growth is monitored regularly using caliper measurements.

-

At the study endpoint (e.g., day 22), tumors are harvested.

-

A portion of the tumor is processed into a single-cell suspension for immune cell analysis.

-

-

Immune Cell Analysis:

-

Single-cell suspensions are stained with fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD8).

-

Flow cytometry is used to quantify the percentage of different immune cell populations within the tumor.

-

-

Cell Line: E0771 murine breast adenocarcinoma cells.

-

Animal Model: Female C57BL/6 mice.

-

Tumor Implantation: E0771 cells are implanted into the mammary fat pad.

-

Treatment Regimen: Treatment with IOA-289 or vehicle is initiated at a specified time point post-implantation (e.g., day 3).

-

Endpoint Analysis: Tumor growth is monitored, and tumors are harvested at the end of the study for analysis.

Logical Relationships and Therapeutic Implications

The preclinical data for IOA-289 reveals a clear logical progression from target engagement to anti-tumor effect. By inhibiting ATX, IOA-289 reduces LPA levels, which in turn alleviates the fibrotic and immunosuppressive characteristics of the tumor microenvironment. This "remodeling" of the tumor landscape facilitates the infiltration of cytotoxic CD8+ T cells, a critical step in mounting an effective anti-tumor immune response.

This mechanism has significant therapeutic implications:

-

Monotherapy Potential: In preclinical models, IOA-289 has demonstrated single-agent efficacy in reducing tumor growth.[1]

-

Combination Therapy: By increasing T-cell infiltration, IOA-289 has the potential to enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) in tumors that are otherwise resistant.

-

Overcoming Fibrotic Barriers: The anti-fibrotic activity of IOA-289 may improve the delivery and efficacy of other therapeutic agents, such as chemotherapy, into the tumor.[6]

References

- 1. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New research highlights potential of iOnctura strategy combining autotaxin and TGF-β inhibitors in cancer [prnewswire.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: CRT0273750 as a Novel Investigational Tool for Fibrosis in the Breast Cancer Microenvironment

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) is a critical determinant of cancer progression, metastasis, and therapeutic response. Desmoplasia, characterized by excessive deposition of extracellular matrix (ECM) components, or fibrosis, is a prominent feature of the breast TME that contributes to tumor stiffness, promotes cancer cell invasion, and creates barriers to drug delivery. The Autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has emerged as a key driver of both fibrosis and cancer progression. CRT0273750 is a potent and selective small molecule inhibitor of Autotaxin. This document provides a technical overview of CRT0273750, its mechanism of action, and detailed protocols for its application in preclinical studies of fibrosis in breast cancer.

The Role of the Autotaxin-LPA Axis in Breast Cancer Fibrosis

Autotaxin (ATX), a secreted lysophospholipase D encoded by the ENPP2 gene, is the primary producer of extracellular LPA, a bioactive signaling lipid.[1] ATX hydrolyzes lysophosphatidylcholine (B164491) (LPC) to generate LPA, which then activates at least six G protein-coupled receptors (LPAR1-6) on target cells.[2][3] This signaling cascade is implicated in a wide range of cellular processes, including proliferation, migration, and survival.[3]

In the context of breast cancer, a vicious cycle is often established: inflammatory cytokines produced by tumor cells stimulate ATX expression in the surrounding adipose tissue and fibroblasts.[1][4] The resulting increase in LPA production promotes myofibroblast differentiation, ECM deposition (fibrosis), and angiogenesis, while also directly acting on cancer cells to enhance their survival, migration, and potential for metastasis.[5][6] This LPA-rich, fibrotic microenvironment can also contribute to resistance against chemotherapy and radiotherapy.[1][5] Therefore, inhibiting ATX presents a compelling strategy to disrupt this pro-tumorigenic, pro-fibrotic feedback loop.

CRT0273750: A Potent Autotaxin Inhibitor

CRT0273750 (also known as IOA-289) is a potent inhibitor of Autotaxin.[7] It has been investigated in preclinical models of cancer and fibrosis, demonstrating its ability to modulate LPA levels and inhibit cancer cell migration.[7][8]

Quantitative Data Summary

The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of CRT0273750, compiled from available preclinical data.

| Parameter | Value | Assay/Species | Reference |

| In Vitro Potency | |||

| Biochemical IC₅₀ | 0.01 µM (10 nM) | Biochemical | [7] |

| Plasma Choline Release IC₅₀ | 0.014 µM (14 nM) | Plasma Assay | [3][7] |

| 4T1 Cell Migration EC₅₀ | 0.025 µM (25 nM) | Cell-based | [7] |

| In Vivo Pharmacokinetics (Mouse) | |||

| Dose (Oral) | 10 mg/kg | Mouse | [7] |

| Cₘₐₓ | 3.8 µM | Mouse | [7] |

| AUC | 3.2 µM·h | Mouse | [7] |

| t₁/₂ | 1.4 h | Mouse | [7] |

| Oral Bioavailability | 41% | Mouse | [3] |

| Dose (Intravenous) | 1 mg/kg | Mouse | [7] |

| Blood Clearance | 41 mL/min/kg | Mouse | [7] |

Signaling Pathway and Experimental Workflow Visualizations

Autotaxin-LPA Signaling in the Breast Tumor Microenvironment

Caption: The Autotaxin-LPA signaling axis and its inhibition by CRT0273750.

Preclinical Workflow for Investigating CRT0273750

Caption: A typical preclinical workflow for evaluating CRT0273750 in a breast cancer fibrosis model.

Detailed Experimental Protocols

Protocol 1: In Vitro Autotaxin Enzyme Inhibition Assay

This protocol is adapted from commercially available inhibitor screening kits and is designed to measure the direct inhibitory effect of CRT0273750 on ATX enzymatic activity.[9]

Materials:

-

Recombinant Human Autotaxin (ATX)

-

ATX Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 5 mM CaCl₂)[9]

-

ATX Substrate: bis-(p-nitrophenyl) phosphate (B84403) (BNPP)[9]

-

CRT0273750

-

Anhydrous DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of CRT0273750 in DMSO. Create a serial dilution series (e.g., 10-fold dilutions) from the stock solution in ATX Assay Buffer to achieve final assay concentrations ranging from pM to µM. Ensure the final DMSO concentration in the assay is ≤ 0.1%.

-

Assay Setup: In a 96-well plate, add reagents in the following order:

-

Test Wells: 150 µL Assay Buffer, 10 µL of diluted CRT0273750, 10 µL of diluted ATX enzyme.

-

100% Activity Control: 150 µL Assay Buffer, 10 µL of vehicle (Assay Buffer with DMSO), 10 µL of diluted ATX enzyme.

-

Background Control: 160 µL Assay Buffer, 10 µL of vehicle.

-

-

Initiate Reaction: Add 20 µL of reconstituted ATX substrate (e.g., 3 mM final concentration) to all wells.

-

Incubation: Cover the plate and incubate at 37°C for 30 minutes.[9]

-

Measurement: Read the absorbance of the product (p-nitrophenol) at 405-415 nm.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percent inhibition for each CRT0273750 concentration relative to the 100% Activity Control.

-

Plot percent inhibition versus log[CRT0273750] and use non-linear regression to determine the IC₅₀ value.

-

Protocol 2: Orthotopic Breast Cancer Xenograft Model for Fibrosis Assessment

This protocol describes the establishment of a syngeneic or xenograft breast cancer model to evaluate the in vivo efficacy of CRT0273750 on tumor growth and associated fibrosis.[10][11]

Materials:

-

Female immunodeficient mice (e.g., BALB/c nude) or immunocompetent mice (e.g., BALB/c for 4T1 cells), 6-8 weeks old.

-

Breast cancer cells (e.g., MDA-MB-231 for xenograft, 4T1 for syngeneic model).

-

Matrigel® Basement Membrane Matrix.

-

Sterile PBS, cell culture medium (e.g., DMEM).

-

CRT0273750 formulation for oral gavage (e.g., in 0.5% methylcellulose).[7]

-

Calipers, syringes, gavage needles.

Procedure:

-

Cell Preparation: Culture breast cancer cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 2 x 10⁷ cells/mL. Keep on ice.

-

Orthotopic Implantation: Anesthetize the mouse. Inject 50 µL of the cell suspension (containing 1 x 10⁶ cells) into the fourth mammary fat pad.

-

Tumor Growth and Treatment Initiation: Monitor mice for tumor development. Palpate tumors and measure with calipers. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group).

-

Group 1: Vehicle control (oral gavage, daily).

-

Group 2: CRT0273750 (e.g., 10 mg/kg, oral gavage, daily).[7]

-

-

Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor animal health according to institutional guidelines.

-

Study Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size. Euthanize mice and carefully excise tumors.

Protocol 3: Histological Assessment of Tumor Fibrosis

This protocol details the staining of harvested tumor tissue to visualize and quantify collagen deposition as a measure of fibrosis.[12]

Materials:

-

Excised tumors from Protocol 2.

-

10% Neutral Buffered Formalin (NBF).

-

Paraffin (B1166041) processing reagents (ethanol series, xylene).

-

Paraffin wax.

-

Microtome.

-

Masson's Trichrome stain kit (contains Weigert's iron hematoxylin (B73222), Biebrich scarlet-acid fuchsin, phosphomolybdic-phosphotungstic acid, and aniline (B41778) blue).

-

Microscope with imaging software.

Procedure:

-

Tissue Fixation and Processing:

-

Immediately fix half of each tumor in 10% NBF for 24 hours at room temperature.

-

Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin blocks.

-

-

Sectioning: Cut 5 µm thick sections from the paraffin blocks using a microtome and mount on glass slides.

-

Masson's Trichrome Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Follow the manufacturer's protocol for the Masson's Trichrome kit. This typically involves:

-

Staining nuclei with Weigert's hematoxylin (black/blue).

-

Staining cytoplasm, muscle, and erythrocytes with Biebrich scarlet-acid fuchsin (red).

-

Differentiating with phosphomolybdic-phosphotungstic acid.

-

Staining collagen with aniline blue (blue).

-

-

-

Imaging and Quantification:

-

Dehydrate, clear, and coverslip the stained slides.

-

Acquire high-resolution images of multiple representative fields of view from each tumor section.

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify the fibrotic area. This is typically done by setting a color threshold for the blue stain (collagen) and calculating the percentage of the total tissue area that is positive for blue staining.

-

-

Statistical Analysis: Compare the percentage of fibrotic area between the vehicle control and CRT0273750-treated groups using an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test).

References

- 1. Autotaxin in Breast Cancer: Role, Epigenetic Regulation and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autotaxin-Lysophosphatidic Acid: From Inflammation to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lysophosphatidic acid (LPA) as a pro-fibrotic and pro-oncogenic factor: a pivotal target to improve the radiotherapy therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 11. Patient-derived Models of Human Breast Cancer: Protocols for In vitro and In vivo Applications in Tumor Biology and Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

investigating the pharmacokinetics of CRT0273750 in vivo

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of CRT0273750

For Researchers, Scientists, and Drug Development Professionals

Introduction